molecular formula C12H21NO B13160798 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol

9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol

Katalognummer: B13160798
Molekulargewicht: 195.30 g/mol
InChI-Schlüssel: KMTGNYGRKHLSMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(Cyclopropylmethyl)-9-azabicyclo[331]nonan-3-ol is a bicyclic compound with a unique structure that includes a cyclopropylmethyl group and an azabicyclo nonane framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a cyclopropylmethylamine with a bicyclic ketone, followed by reduction to yield the desired alcohol. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The cyclopropylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted bicyclic compounds.

Wissenschaftliche Forschungsanwendungen

9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the bicyclic structure contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 9-Ethylbicyclo[3.3.1]nonan-9-ol
  • 9-Aza-1-methylbicyclo[3.3.1]nonan-3-ol
  • 9-Borabicyclo[3.3.1]nonane

Uniqueness

9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol is unique due to its specific cyclopropylmethyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it a valuable molecule for various applications.

Eigenschaften

Molekularformel

C12H21NO

Molekulargewicht

195.30 g/mol

IUPAC-Name

9-(cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol

InChI

InChI=1S/C12H21NO/c14-12-6-10-2-1-3-11(7-12)13(10)8-9-4-5-9/h9-12,14H,1-8H2

InChI-Schlüssel

KMTGNYGRKHLSMT-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC(CC(C1)N2CC3CC3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.